molecular formula C20H20FN3O4S2 B2623730 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868675-80-3

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2623730
CAS No.: 868675-80-3
M. Wt: 449.52
InChI Key: XBBZNYMLEKZSJZ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival or proliferation of pathogens or cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-24(12-15-3-2-10-28-15)30(26,27)16-7-4-13(5-8-16)19(25)23-20-22-17-9-6-14(21)11-18(17)29-20/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBZNYMLEKZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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